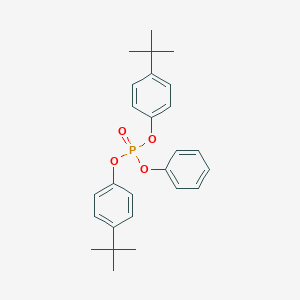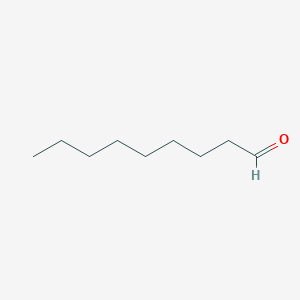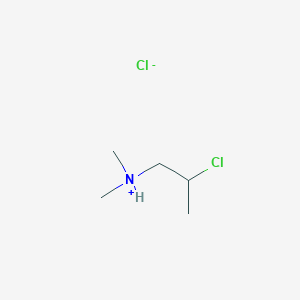
Bis(p-tert-butylphenyl) phenyl phosphate
Vue d'ensemble
Description
Bis(p-tert-butylphenyl) phenyl phosphate is an organic compound with the molecular formula C26H31O4P. It is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications. The compound is characterized by the presence of two tert-butylphenyl groups and one phenyl group attached to a phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-tert-butylphenyl) phenyl phosphate typically involves the esterification of phenyl phosphate with p-tert-butylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The general steps include:
- Mixing phenyl phosphate and p-tert-butylphenol in a molar ratio.
- Adding an esterification agent, such as triethylamine, to catalyze the reaction.
- Heating the mixture to a specific temperature to promote the esterification process.
- Purifying the product through solvent extraction, crystallization, or distillation to obtain high-purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing continuous flow systems to maintain optimal reaction conditions.
- Utilizing advanced purification techniques, such as chromatography, to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(p-tert-butylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group into different functional groups.
Substitution: The phenyl and tert-butylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Bis(p-tert-butylphenyl) phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its stability and bioactivity.
Industry: It is utilized as an additive in plastics and coatings to enhance their thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of Bis(p-tert-butylphenyl) phenyl phosphate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as secretory phospholipase A2 (sPLA2), by binding to their active sites. This inhibition can lead to anti-inflammatory effects and other biological activities. The pathways involved include the modulation of inflammatory responses and the stabilization of cellular membranes .
Comparaison Avec Des Composés Similaires
- Tris(2,4-di-tert-butylphenyl) phosphate
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(2-tert-butylphenyl) phenyl phosphate
Comparison: Bis(p-tert-butylphenyl) phenyl phosphate is unique due to its specific combination of phenyl and tert-butylphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in various fields .
Propriétés
IUPAC Name |
bis(4-tert-butylphenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31O4P/c1-25(2,3)20-12-16-23(17-13-20)29-31(27,28-22-10-8-7-9-11-22)30-24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPMCXGPIVYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073157 | |
| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-87-7 | |
| Record name | Phosphoric acid, bis[4-(1,1-dimethylethyl)phenyl] phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)








![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)



